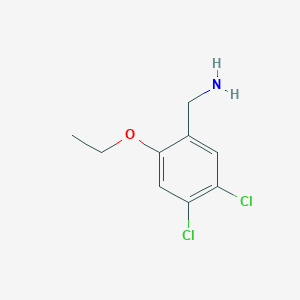

(4,5-Dichloro-2-ethoxyphenyl)methanamine

Beschreibung

(4,5-Dichloro-2-ethoxyphenyl)methanamine is a substituted methanamine derivative featuring a phenyl ring with chlorine atoms at positions 4 and 5, an ethoxy group at position 2, and a methanamine (-CH2NH2) moiety attached to the aromatic ring. Such substitutions typically influence lipophilicity, solubility, and receptor-binding interactions.

Eigenschaften

Molekularformel |

C9H11Cl2NO |

|---|---|

Molekulargewicht |

220.09 g/mol |

IUPAC-Name |

(4,5-dichloro-2-ethoxyphenyl)methanamine |

InChI |

InChI=1S/C9H11Cl2NO/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-4H,2,5,12H2,1H3 |

InChI-Schlüssel |

DKKFKEVBYWIHJY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=C(C=C1CN)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-2-ethoxyphenyl)methanamine typically involves the chlorination of 2-ethoxyphenylmethanamine. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the benzene ring. The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of (4,5-Dichloro-2-ethoxyphenyl)methanamine may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(4,5-Dichloro-2-ethoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of (4,5-dichloro-2-ethoxyphenyl)methanamine is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit significant anti-tumor activity. For instance, certain crystalline forms have been demonstrated to be effective against various cancers, including pancreatic and prostate cancer. These compounds can act as chemoagents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Neuropharmacology

The compound has also been investigated for its effects on neurotransmitter receptors. Studies indicate that modifications to the structure of (4,5-dichloro-2-ethoxyphenyl)methanamine can enhance its potency at serotonin receptors (e.g., 5-HT2C). For example, a derivative bearing a similar substitution pattern showed mid-nanomolar potency at the 5-HT2C receptor, indicating potential use in treating mood disorders or anxiety .

Antibacterial and Antifungal Properties

Recent studies have evaluated the antimicrobial activity of (4,5-dichloro-2-ethoxyphenyl)methanamine derivatives against various pathogens. Some derivatives have shown effectiveness in suppressing bacterial biofilm formation and inhibiting fungal growth, making them potential candidates for developing new antimicrobial agents .

Monitoring Environmental Contaminants

The compound's derivatives have been studied for their ability to act as indicators for environmental pollutants. Research indicates that certain chlorinated phenyl compounds can interact with biological systems, providing insights into the presence of harmful substances in the environment .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study published on the efficacy of (4,5-dichloro-2-ethoxyphenyl)methanamine derivatives highlighted their action against pancreatic cancer cells. The study utilized both in vitro and in vivo models to demonstrate significant tumor reduction when treated with these compounds, suggesting their potential as effective chemotherapeutics.

Case Study 2: Neuropharmacological Effects

In another investigation focused on neuropharmacological properties, derivatives were tested for their affinity towards serotonin receptors. The results indicated that modifications to the compound's structure could lead to enhanced receptor selectivity and potency, opening avenues for therapeutic applications in psychiatric disorders.

Wirkmechanismus

The mechanism of action of (4,5-Dichloro-2-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (4,5-Dichloro-2-ethoxyphenyl)methanamine with methanamine derivatives and analogs from the evidence, focusing on structural features, physicochemical properties, and biological relevance.

Table 1: Structural and Molecular Comparisons

Key Observations:

- Backbone Variations : Ethanamine derivatives (e.g., ) have longer carbon chains than methanamines, affecting molecular weight and steric interactions.

- Heterocyclic Modifications : Compounds with oxazole () or thiophene () rings introduce planar aromatic systems, altering electronic properties and hydrogen-bonding capacity compared to purely phenyl-substituted methanamines.

- Safety Profiles : (2,4,6-Trimethoxyphenyl)methanamine exhibits acute toxicity (H302: harmful if swallowed) and skin/eye irritation (H315/H318) , suggesting that chloro-substituted analogs like the target compound may require stringent safety protocols.

Biologische Aktivität

(4,5-Dichloro-2-ethoxyphenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its efficacy against various biological targets.

Synthesis

The synthesis of (4,5-Dichloro-2-ethoxyphenyl)methanamine typically involves the introduction of the ethoxy group and the dichloro substituents onto a phenyl ring. The methods used may include nucleophilic substitutions and coupling reactions to achieve the desired structure.

Antiproliferative Activity

Recent studies have shown that derivatives of (4,5-Dichloro-2-ethoxyphenyl)methanamine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have been tested for their inhibitory concentrations (IC50) against several types of cancer cells:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 19 | HEp-2 | 1.45 |

| 19 | NCI-H460 | 4.25 |

| 19 | LN-229 | 3.00 |

These results indicate a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism that specifically targets cell cycle regulation .

Antiviral Activity

In addition to antiproliferative effects, some derivatives have been evaluated for antiviral activity. Although many did not show significant antiviral properties, certain compounds demonstrated moderate activity against respiratory viruses such as Influenza A and B, with effective concentrations ranging from 39.5 to 31.3 μM .

Antibacterial Activity

The antibacterial properties of (4,5-Dichloro-2-ethoxyphenyl)methanamine derivatives have also been investigated. Compounds with similar structures showed selective activity against Mycobacterium smegmatis with minimal cytotoxicity towards human cell lines like HepG2 and A549 .

Case Study 1: Anticancer Activity

A study focusing on the anticancer potential of related compounds revealed that specific substitutions on the phenyl ring significantly influenced their biological activity. The compound was tested across multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal peripheral blood mononuclear cells (PBMC) at lower concentrations .

Case Study 2: Anti-inflammatory Properties

Another aspect of research on related compounds includes their anti-inflammatory activities. Some derivatives were shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. IC50 values for COX inhibition ranged from 19.45 μM to 42.1 μM for various tested compounds .

The biological activities of (4,5-Dichloro-2-ethoxyphenyl)methanamine are attributed to its ability to interact with key cellular pathways involved in proliferation and inflammation. The presence of electron-withdrawing groups like chlorine enhances its reactivity and potential binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.